molecular formula C17H34O2 B592228 Methyl Palmitate-d3 CAS No. 60443-57-4

Methyl Palmitate-d3

Cat. No. B592228
CAS RN: 60443-57-4
M. Wt: 273.475
InChI Key: FLIACVVOZYBSBS-BMSJAHLVSA-N
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Description

Methyl Palmitate, also known as Methyl hexadecanoate or Palmitic acid methyl ester, is a fatty acid ester of palmitic acid . It has a molecular formula of C17H34O2 and an average mass of 270.451 Da . It is known for its anti-inflammatory and anti-phagocytic properties .


Synthesis Analysis

The endogenous biosynthesis of Palmitic Acid, a precursor to Methyl Palmitate, starts with the conversion of citrate to acetyl-CoA and then malonyl-CoA, which is then elongated to form palmitate and other fatty acids . Key enzymes in this process are acetyl-CoA carboxylase (ACC), which catalyzes the limiting step reaction, and the fatty acid synthase (FAS) .


Molecular Structure Analysis

The molecular geometry of Methyl Palmitate is linear . It has an energy gap of 7.7363 eV . Methyl Palmitate absorption is in the UV C wavelength region and the electronic excitation of Methyl Palmitate contributes to the π to π* interaction .


Chemical Reactions Analysis

Methyl Palmitate, as a substitute for fossil fuel, has important scientific and practical significance to study its pyrolysis and combustion mechanism . The ReaxFF-MD method is used to research the reaction mechanism and main products of C17H34O2 .


Physical And Chemical Properties Analysis

Methyl Palmitate is a solid substance with a refractive index of n20/D 1.4512 (lit.) . It has a boiling point of 185 °C/10 mmHg (lit.) and a melting point of 32-35 °C (lit.) . It has a density of 0.852 g/mL at 25 °C (lit.) .

Safety And Hazards

Methyl Palmitate may cause respiratory irritation, skin irritation, and eye irritation . It may be harmful if inhaled, absorbed through skin, or swallowed . In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

Future Directions

Methyl Palmitate has been used in the development of nanomedicines . It has been combined with endogenous blood components to create nanoparticles that can induce a transient and reversible state of dormancy into macrophages . This has been shown to boost the performance of nanomedicines, enhancing their anti-cancer efficacy and imaging capacity .

properties

CAS RN

60443-57-4

Product Name

Methyl Palmitate-d3

Molecular Formula

C17H34O2

Molecular Weight

273.475

IUPAC Name

trideuteriomethyl hexadecanoate

InChI

InChI=1S/C17H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3-16H2,1-2H3/i2D3

InChI Key

FLIACVVOZYBSBS-BMSJAHLVSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC

synonyms

Hexadecanoic Acid Methyl Ester-d3;  Palmitic Acid Methyl Ester-d3;  Edenor ME-C 16-80MY-d3;  Emery 2216-d3;  Metholene 2216-d3;  Methyl Hexadecanoate-d3;  Methyl n-Hexadecanoate-d3;  Methyl Palmitate-d3;  NSC 4197-d3;  Pastell M 16-d3;  Uniphat A60-d3;  n-Hexad

Origin of Product

United States

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